molecular formula C26H22N2O4 B557080 Fmoc-D-Trp-OH CAS No. 86123-11-7

Fmoc-D-Trp-OH

Cat. No. B557080
CAS RN: 86123-11-7
M. Wt: 426.5 g/mol
InChI Key: MGHMWKZOLAAOTD-XMMPIXPASA-N
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Description

Fmoc-D-Trp-OH, also known as Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan or Fmoc-D-tryptophan, is a compound used in peptide synthesis . It has an empirical formula of C26H22N2O4 and a molecular weight of 426.46 .


Synthesis Analysis

Fmoc-D-Trp-OH is commonly used as a building block in peptide synthesis . It is often introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .


Molecular Structure Analysis

The molecular structure of Fmoc-D-Trp-OH is represented by the SMILES string OC(=O)C@@HNC(=O)OCC3c4ccccc4-c5ccccc35 . It has a chiral center, indicating the presence of an isomer .


Chemical Reactions Analysis

Fmoc-D-Trp-OH is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-D-Trp-OH has a melting point of 182-185 °C . It is soluble in dimethylformamide (DMF), with a solubility of 1 mmole in 2 ml DMF . Its density is approximately 1.3±0.1 g/cm3 .

Scientific Research Applications

  • Fluorescent Peptide Labeling : Fmoc-D-Trp-OH is used in the preparation of fluorescent peptides for live-cell imaging. It includes a BODIPY fluorogenic core, which is highly fluorescent in lipophilic conditions. This allows for wash-free imaging of fungal pathogens like Aspergillus fumigatus (Mendive-Tapia et al., 2017).

  • Antibacterial Composite Materials : It contributes to the development of biomedical materials, particularly in antibacterial and anti-inflammatory applications. Fmoc-decorated self-assembling building blocks have shown promise in inhibiting bacterial growth without affecting mechanical and optical properties of the materials (Schnaider et al., 2019).

  • Peptide Synthesis : Fmoc-D-Trp-OH is involved in solid-phase peptide synthesis (SPPS), offering protection against acid-catalyzed side reactions and facilitating purification by HPLC. This derivative significantly improves the solubility of peptides during purification processes (Wahlström & Undén, 2009).

  • Mass Transfer Kinetics Study : It plays a role in understanding mass transfer kinetics on molecularly imprinted polymers. The study of L- and D-Fmoc-Tryptophan enantiomers on imprinted polymers has provided insights into surface diffusion and overall mass transfer kinetics (Kim, Kaczmarski, & Guiochon, 2005).

  • Solvent Effects in Chromatography : Research on Fmoc-tryptophan enantiomers has provided valuable data on solvent effects in chromatography on molecularly imprinted polymers, aiding in the selection of isotherm models and determination of isotherm parameters (Kim & Guiochon, 2005).

  • Supramolecular Gels : Fmoc-D-Trp-OH is used in the development of supramolecular hydrogels for biomedical applications, providing biocompatible and biodegradable properties (Croitoriu et al., 2021).

Safety And Hazards

When handling Fmoc-D-Trp-OH, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fmoc-D-Trp-OH may be utilized in preparing short peptides without arginine residues . During cleavage, scavengers including phenol, thiophenol, and 1,2-ethanedithiol should be added to prevent cleaved species from reattaching to the tryptophan indole ring . This suggests potential future directions in the development of new peptide-based materials.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHMWKZOLAAOTD-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Trp-OH

CAS RN

86123-11-7
Record name 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
K Ishikawa, T Fukami, T Nagase, K Fujita… - Journal of medicinal …, 1992 - ACS Publications
… ;(2) 20% piperidine/DMF;(3) Fmoc-D-Val-OH, HOBT, 6 and DIPC'/DMF;(4) Fmoc-Sar^-OH, HOBT, and DIPC/DMF;(5) Fmoc-D-Asp (0* Bu)-OH, HOBT, and DIPC/DMF;(6) Fmoc-D-Trp-OH…
Number of citations: 158 pubs.acs.org
P Rovero, L QUARTARA… - International Journal of …, 1991 - Wiley Online Library
… The following amino acids were subsequently coupled: Fmoc-DTrp-OH (0.63 g, 1.5 mmol); Fmoc-D-Trp-OH (0.64 g), Fmoc-D-Trp-OH (0.64 g), Fmoc-Val-OH (0.5 1 g), Fmoc-D-Trp-OH (…
Number of citations: 33 onlinelibrary.wiley.com
CW SMITH, G SKALA, JW WILKS - International Journal of …, 1983 - Wiley Online Library
The protected peptide, Ac‐Glu(OBu t )‐D‐Phe‐D‐Trp‐Ser(Bu t )‐Tyr(Bu t )‐D‐Lys(Z)‐Leu‐Arg(Tos)‐Pro‐Gly‐NH 2 was synthesized in a stepwise manner on a resin of poly‐N‐…
Number of citations: 13 onlinelibrary.wiley.com
NC GONNELLA, X ZHANG, Y JIN… - … Journal of Peptide …, 1994 - Wiley Online Library
… Removal of the Fmoc protecting group with 20 % piperidine/CHzCl* followed by coupling with Fmoc-D-Trp-OH gave Fmoc-D-Trp-D-Asp(0tBu)-D-Val-NHNH-Cbz. Using an analogous …
Number of citations: 15 onlinelibrary.wiley.com
J Hlavacek, O Smekal, J Pospisek… - Collection of …, 1994 - cccc.uochb.cas.cz
… The third part of the tetrapeptide-O-resin A (A3, 1.68 g) was acylated by Fmoc-D-Trp-OH (0.92 g, 2.16 mmol), Fmoc protecting group was cleaved as described above, the pentapeptide-…
Number of citations: 1 cccc.uochb.cas.cz
AB McElroy, SP Clegg, MJ Deal, GB Ewan… - Journal of medicinal …, 1992 - ACS Publications
… Fmoc-D-TrpOH was coupled via the DIPC-generated … Fmoc-DPro-OH, Fmoc-Phe-OH, and Fmoc-D-Trp-OH were coupled via the … Fmoc-D-Trp-OH was coupled via the DIPC-generated …
Number of citations: 89 pubs.acs.org
J Hlaváček, O Smékal, J Pospíšek… - Collection of …, 1994 - cccc.uochb.cas.cz
… The third part of the tetrapeptide-O-resin A (A3, 1.68 g) was acylated by Fmoc-D-Trp-OH (0.92 g, 2.16 mmol), Fmoc protecting group was cleaved as described above, the pentapeptide-…
Number of citations: 2 cccc.uochb.cas.cz
JW WILKS - academia.edu
Lys (Z)-Leu-Arg (Tos)-Pro-Gly-NH2 was synthesized in a stepwise manner on a resin of poly-N-acrylylpyrrolidine using both acid cleavable N a-tert.-butyloxycarbonyl and base …
Number of citations: 0 www.academia.edu
QZ Ye, LL Johnson, I Nordan, D Hupe… - Journal of medicinal …, 1994 - ACS Publications
The human stromelysin catalytic domain (SCD) has been expressed in Escherichiacoli and purified to homogeneity (Ye et al. Biochemistry 1992, 31, 11231). We have used this …
Number of citations: 32 pubs.acs.org
A Blanc, F Xia, M Todorovic, DM Perrin - Amino acids, 2017 - Springer
… Accordingly, N-1-Fmoc-Hpi-OH (21) and N-1-Fmoc-d-Hpi-OH (21′) were prepared in 46% and 33% yield from N α -Fmoc-Trp-OH and N α -Fmoc-d-Trp-OH, respectively. Although …
Number of citations: 14 link.springer.com

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